molecular formula C20H25N5O3 B2757851 10-(4-ethoxyphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione CAS No. 878420-95-2

10-(4-ethoxyphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione

Cat. No.: B2757851
CAS No.: 878420-95-2
M. Wt: 383.452
InChI Key: XIKGZZCJJJSZAW-UHFFFAOYSA-N
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Description

10-(4-ethoxyphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with a diazepine ring, and substituted with ethoxyphenyl, ethyl, and methyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-ethoxyphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the acylation of a suitable purine precursor with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This intermediate is then subjected to condensation reactions with various β-diketones or β-ketoesters, followed by treatment with ethylenediamine to form the diazepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

10-(4-ethoxyphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

10-(4-ethoxyphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-ethoxyphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10-(4-ethoxyphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione lies in its specific substitution pattern and the resulting chemical and biological properties. The presence of the ethyl group at the 3-position and the ethoxyphenyl group at the 10-position imparts distinct reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

10-(4-ethoxyphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-4-23-18(26)16-17(22(3)20(23)27)21-19-24(12-6-7-13-25(16)19)14-8-10-15(11-9-14)28-5-2/h8-11H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKGZZCJJJSZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)OCC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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